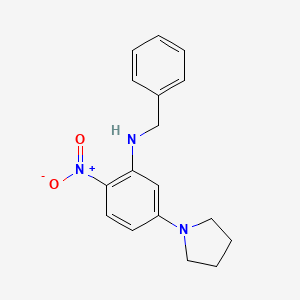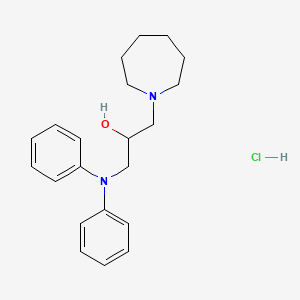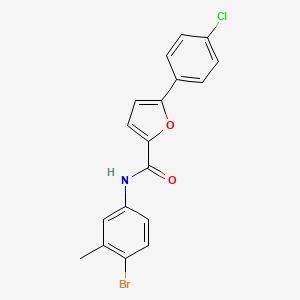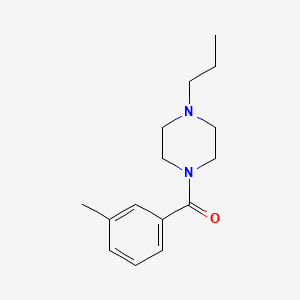
N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline
Overview
Description
N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline, also known as BPA, is a chemical compound that has gained attention in scientific research due to its potential applications in the fields of biochemistry and pharmacology. This compound is a nitroaniline derivative that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Mechanism of Action
N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline acts as a fluorescent probe by binding to proteins and emitting fluorescence upon excitation. N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline also acts as a substrate for enzymes, which catalyze the conversion of N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline to a fluorescent product. N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline can bind to receptors and modulate their activity, leading to physiological effects.
Biochemical and Physiological Effects:
N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and modulate the activity of receptors involved in neurotransmission and inflammation. N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline has also been shown to bind to proteins involved in cytoskeletal organization and cell adhesion.
Advantages and Limitations for Lab Experiments
The advantages of using N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline in lab experiments include its high purity, stability, and specificity for protein labeling and enzyme assays. The limitations of using N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline include its potential toxicity and the need for careful handling and disposal.
Future Directions
For N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline research include the development of new synthesis methods, the investigation of its potential as a therapeutic agent for cancer and infectious diseases, and the exploration of its interactions with proteins and receptors involved in various physiological processes. N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline may also have applications in the development of biosensors and imaging agents for biomedical research.
Scientific Research Applications
N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline has been studied extensively in the field of biochemistry and pharmacology due to its potential applications as a fluorescent probe for protein labeling, a substrate for enzyme assays, and a ligand for receptor binding studies. N-benzyl-2-nitro-5-(1-pyrrolidinyl)aniline has also been investigated for its anticancer and antimicrobial activities.
properties
IUPAC Name |
N-benzyl-2-nitro-5-pyrrolidin-1-ylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2/c21-20(22)17-9-8-15(19-10-4-5-11-19)12-16(17)18-13-14-6-2-1-3-7-14/h1-3,6-9,12,18H,4-5,10-11,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEIRQJHDFYXJON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=C(C=C2)[N+](=O)[O-])NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-2-nitro-5-(pyrrolidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(1,1-dioxido-1,2-benzisothiazol-3-yl)(phenyl)amino]propyl 4-methoxybenzoate](/img/structure/B4887195.png)


![1-[(isobutyrylamino)(4-methylphenyl)methyl]-2-naphthyl phenoxyacetate](/img/structure/B4887237.png)
![2-(4-bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]-4-quinolinecarboxamide](/img/structure/B4887240.png)

![methyl 4-[3,5-dichloro-4-(2-propyn-1-yloxy)phenyl]-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4887257.png)


![N-(4-methylphenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4887278.png)



![1-(3-chlorobenzyl)-4-[(5-{[(6-methyl-3-pyridinyl)oxy]methyl}-3-isoxazolyl)carbonyl]piperazine](/img/structure/B4887314.png)